Cas no 19684-46-9 (Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-)

Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-, is a specialized aldehyde compound featuring a cyclohexane backbone substituted with a 2-methyl-2-propen-1-yl group. This structure imparts unique reactivity and stability, making it valuable in organic synthesis and fragrance applications. Its cyclohexane ring provides conformational rigidity, while the unsaturated propenyl group offers sites for further functionalization, such as hydrogenation or polymerization. The compound is particularly useful in the production of fine chemicals, where controlled aldehyde reactivity is required. Its balanced lipophilicity and steric properties enhance its utility in formulations requiring moderate volatility and compatibility with hydrophobic matrices. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- structure
19684-46-9 structure
Product Name:Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-
CAS No:19684-46-9
MF:C11H18O
MW:166.260023593903
CID:5254467
PubChem ID:59318273
Update Time:2025-06-08

Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-
    • Inchi: 1S/C11H18O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h9H,1,3-8H2,2H3
    • InChI Key: PRPRSPTWYJHCKG-UHFFFAOYSA-N
    • SMILES: C1(CC(C)=C)(C=O)CCCCC1

Computed Properties

  • Exact Mass: 166.135765193g/mol
  • Monoisotopic Mass: 166.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

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Additional information on Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-

Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- (CAS No. 19684-46-9): An Overview of Its Properties, Applications, and Recent Research

Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- (CAS No. 19684-46-9) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, also known as 4-Methyl-3-pentenyl cyclohexanecarboxaldehyde, is characterized by its unique molecular structure and chemical properties, making it a valuable intermediate in the synthesis of various compounds and pharmaceuticals.

The molecular formula of Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- is C13H20O, and it has a molecular weight of approximately 196.3 g/mol. The compound features a cyclohexane ring with a carboxaldehyde group and a substituted alkene side chain, which contributes to its reactivity and functional versatility.

In terms of physical properties, Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point is around 175°C at atmospheric pressure, and it has a density of approximately 0.85 g/cm³ at room temperature.

The chemical reactivity of Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- is influenced by its functional groups. The carboxaldehyde group can undergo various reactions such as oxidation to form carboxylic acids, reduction to form alcohols, and condensation reactions to form more complex molecules. The alkene side chain can participate in addition reactions with electrophiles or undergo polymerization under suitable conditions.

In the pharmaceutical industry, Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- serves as an important intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs). Its unique structure allows for the introduction of specific functional groups that are crucial for the biological activity of the final product. Recent research has focused on optimizing synthetic routes to enhance the yield and purity of this compound, thereby reducing production costs and improving overall efficiency.

One notable application of Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- is in the development of anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This makes it a promising candidate for the treatment of various inflammatory conditions such as arthritis and dermatitis.

Beyond pharmaceuticals, Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- finds applications in the fragrance and flavor industry due to its pleasant aroma and taste profiles. It is used as a flavoring agent in food products and as a fragrance component in perfumes and personal care products. The compound's ability to impart subtle yet distinct sensory characteristics makes it highly valued in these industries.

Recent advancements in synthetic chemistry have led to the development of novel catalysts and reaction conditions that improve the efficiency and selectivity of reactions involving Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)-. For instance, asymmetric catalysis has been employed to achieve high enantioselectivity in the synthesis of chiral derivatives of this compound. This has significant implications for the production of enantiomerically pure pharmaceuticals, which are often more effective and have fewer side effects compared to their racemic counterparts.

In conclusion, Cyclohexanecarboxaldehyde, 1-(2-methyl-2-propen-1-yl)- (CAS No. 19684-46-9) is a multifaceted organic compound with diverse applications across various industries. Its unique chemical properties make it an essential building block in the synthesis of pharmaceuticals, fragrances, and flavors. Ongoing research continues to uncover new possibilities for its use, further highlighting its importance in modern chemistry and biotechnology.

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